2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide
Description
Properties
IUPAC Name |
2-(3-bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-8(6-13)14-11(15)7-16-10-4-2-3-9(12)5-10/h2-5,8H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQZOXDMPTITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CSC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely documented method involves the nucleophilic substitution between 3-bromothiophenol and N-(1-cyanoethyl)acetamide under basic conditions. The thiol group (-SH) of 3-bromothiophenol acts as a nucleophile, displacing a leaving group (typically a halide or activated hydroxyl) from the acetamide derivative.
Reaction equation :
$$ \text{3-Bromothiophenol} + \text{N-(1-cyanoethyl)acetamide} \xrightarrow{\text{Base, Solvent}} \text{2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide} $$
Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize the transition state. Triethylamine (TEA) or potassium carbonate (K₂CO₃) serves as the base, neutralizing HBr byproducts.
Experimental Protocol
- Reactant preparation : 3-Bromothiophenol (1.0 equiv) and N-(1-cyanoethyl)acetamide (1.1 equiv) are dissolved in anhydrous DMF.
- Base addition : TEA (2.0 equiv) is added dropwise under nitrogen at 0–5°C.
- Reaction progression : The mixture is stirred at 25°C for 12–24 hours, monitored via thin-layer chromatography (TLC).
- Work-up : The crude product is diluted with ice-cwater, extracted with ethyl acetate, and dried over Na₂SO₄.
- Purification : Recrystallization from ethanol/water (3:1) yields the pure compound.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 98 |
| Base | TEA | 82 | 97 |
| Temperature (°C) | 25 | 85 | 99 |
| Reaction Time (h) | 18 | 88 | 99 |
Alternative Methodologies
Oxidative Coupling Using Disulfides
An alternative approach employs bis(3-bromophenyl) disulfide as the sulfur source, reacting with N-(1-cyanoethyl)acetamide under reductive conditions. This method avoids thiol handling but requires stoichiometric reductants like triphenylphosphine (PPh₃).
Key steps :
- Disulfide cleavage with PPh₃ generates thiolate intermediates.
- Subsequent nucleophilic attack on the acetamide derivative proceeds at 60°C in toluene.
Table 2: Comparative Yields for Disulfide Route
| Reductant | Solvent | Yield (%) |
|---|---|---|
| PPh₃ | Toluene | 72 |
| Zn/HCl | Ethanol | 65 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using K₂CO₃ in acetonitrile at 100°C for 15 minutes achieves 80% yield. This method enhances scalability but demands specialized equipment.
Precursor Synthesis: N-(1-Cyanoethyl)acetamide
Cyanoacetylation of Acetamide
The precursor N-(1-cyanoethyl)acetamide is synthesized via cyanoacetylation of acetamide using acrylonitrile under basic conditions:
$$ \text{Acetamide} + \text{Acrylonitrile} \xrightarrow{\text{NaOH}} \text{N-(1-cyanoethyl)acetamide} $$
Optimized conditions :
- Solvent: Water/ethanol (1:1)
- Temperature: 50°C
- Catalyst: 10 mol% NaOH
Yield : 89% after recrystallization from dichloromethane.
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Formation
Major byproducts include:
- 3-Bromophenyl disulfide (from thiol oxidation).
- N-(1-Carbamoylethyl)acetamide (from cyano hydrolysis).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors improves heat transfer and reduces reaction times. A pilot study achieved 85% yield at 1 kg/day throughput.
Green Chemistry Metrics
- E-factor : 2.1 (solvent recovery reduces waste).
- Atom economy : 81% (theoretical maximum: 89%).
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the development of diverse derivatives.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Primary or secondary amines |
| Substitution | Sodium azide | Various substituted derivatives |
Biology
- Antimicrobial and Anticancer Properties : Preliminary studies indicate that 2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide exhibits significant antimicrobial and anticancer activities. In vitro tests have shown that it can inhibit the growth of various cancer cell lines, including those with specific genetic mutations .
- Mechanism of Action : The compound's mechanism involves interactions with molecular targets. The bromophenyl group may engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The cyano group may participate in hydrogen bonding, enhancing binding affinity.
Medicine
- Drug Development : The compound is being explored for its potential use in drug development. It has shown promise in targeting specific pathways involved in cancer progression and may lead to the design of new therapeutic agents .
Case Study 1: Anticancer Activity
In a study evaluating various analogs of this compound against colon cancer cell lines, it was found that certain derivatives exhibited IC50 values below 5 nM against DLD-1 cells with truncating mutations in the APC gene. Notably, these compounds demonstrated selectivity for cancerous cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of the compound against several bacterial strains. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide
- 2-(3-Chlorophenyl)sulfanyl-N-(1-cyanoethyl)acetamide
- 2-(3-Bromophenyl)sulfanyl-N-(2-cyanoethyl)acetamide
Uniqueness
2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of both the sulfanyl and cyanoethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group, a sulfanyl moiety, and a cyanoethyl acetamide structure, which contribute to its unique biological properties. The presence of the bromine atom is significant as it enhances lipophilicity, facilitating cellular penetration.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. A study investigating similar compounds with halogenated phenyl rings reported effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the bromine atom in the phenyl ring likely contributes to this enhanced activity due to increased hydrophobic interactions with bacterial membranes.
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have shown that related compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, modifications of sulfonamide derivatives demonstrated significant activity against human cancer cell lines, suggesting that this compound may possess comparable effects . The mechanism of action may involve targeting specific enzymes or pathways critical for cancer cell survival.
The biological activity of this compound is attributed to several mechanisms:
- Binding Interactions : The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.
- Electrostatic Interactions : The cyano group can participate in hydrogen bonding and electrostatic interactions, further influencing binding specificity .
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of compounds related to this compound:
- Antimicrobial Testing : A quantitative structure-activity relationship (QSAR) analysis demonstrated that compounds with halogenated substituents showed enhanced antimicrobial efficacy. Specifically, compounds bearing a bromine atom were among the most active against Gram-positive bacteria .
- Antitumor Activity : A study on sulfonamide derivatives indicated that certain modifications significantly increased anticancer activity against specific cell lines, suggesting that similar modifications to this compound could yield potent anticancer agents .
Summary of Findings
| Activity Type | Target Organisms/Cell Lines | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, MRSA | Effective inhibition |
| Anticancer | Various cancer cell lines | Inhibition of proliferation |
Q & A
What are the key structural features of 2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide that influence its reactivity and biological activity?
Level: Basic
Answer:
The compound’s structure includes a bromophenyl group (providing steric bulk and halogen bonding potential), a sulfanyl linker (enhancing nucleophilicity and redox activity), and a cyanoethylamide moiety (contributing to hydrogen bonding and dipole interactions). These groups collectively influence its interactions with biological targets, such as enzymes or receptors. For instance, the bromine atom may participate in hydrophobic interactions, while the cyano group can act as a hydrogen-bond acceptor. Structural analogs with similar substituents have demonstrated varied biological activities depending on electronic and steric effects .
What synthetic methodologies are commonly employed to prepare this compound?
Level: Basic
Answer:
A typical synthesis involves:
Nucleophilic substitution : Reacting 3-bromothiophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanyl-acetamide intermediate.
Acylation : Introducing the cyanoethyl group via reaction with 1-cyanoethylamine under anhydrous conditions.
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include temperature control (<40°C to prevent cyano group degradation) and solvent selection (e.g., dichloromethane for polarity balance). For analogs, Fe(III)-catalyzed methods have been used to optimize yields in similar acetamide syntheses .
How can computational approaches like molecular docking and QSAR models elucidate this compound’s mechanism of action?
Level: Advanced
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., kinases or receptors). For example, docking studies on similar bromophenyl derivatives revealed interactions with catalytic residues in enzyme active sites .
- QSAR models : Use descriptors like logP, molar refractivity, and Hammett constants to correlate structural features with bioactivity. A study on sulfanyl-acetamide analogs employed DFT calculations to map electron-density distributions and predict inhibitory potency .
- NBO analysis : Evaluates charge transfer and stabilization energies to explain reactivity trends, as demonstrated in studies of related acetamides .
How can researchers resolve contradictions in biological activity data across studies?
Level: Advanced
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using guidelines like OECD TG 455 for reproducibility.
- Compound purity : Validate purity via HPLC (>95%) and NMR spectroscopy. Impurities in bromophenyl derivatives have been shown to skew IC50 values .
- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants to ensure uniform dissolution. A 2021 study resolved conflicting cytotoxicity data by optimizing solvent systems for sulfanyl-acetamides .
What strategies optimize crystallization for X-ray diffraction studies of this compound?
Level: Advanced
Answer:
- Solvent screening : Use vapor diffusion with solvents like ethyl acetate/hexane mixtures to grow single crystals.
- SHELX refinement : Employ SHELXL for structure solution, leveraging its robust handling of heavy atoms (e.g., bromine) and twinning corrections. A 2015 update to SHELXL improved anisotropic displacement parameter modeling for halogenated compounds .
- Data collection : High-resolution (<1.0 Å) synchrotron data is recommended. A 2012 study of a bromophenyl-acetamide analog achieved R-factors of 0.054 using SHELXL refinement at 100 K .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Level: Advanced
Answer:
- Substituent modulation : Replace the bromine atom with electron-withdrawing groups (e.g., -CF3) to improve target affinity. A 2025 study showed that trifluoromethyl analogs of sulfanyl-acetamides exhibited 10-fold higher kinase inhibition .
- Linker optimization : Replace the sulfanyl group with sulfonyl to enhance metabolic stability. Comparative SAR studies on imidazole-containing acetamides demonstrated improved pharmacokinetics with sulfonyl linkers .
- Stereochemical control : Introduce chiral centers (e.g., via asymmetric synthesis) to explore enantioselective interactions. A 2019 PubChem dataset highlighted enantiomeric differences in cyanoethylamide bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
